molecular formula C8H11N3 B2702349 1-(Pyrimidin-2-yl)cyclobutan-1-amine CAS No. 1782058-56-3

1-(Pyrimidin-2-yl)cyclobutan-1-amine

Cat. No. B2702349
CAS RN: 1782058-56-3
M. Wt: 149.197
InChI Key: VVWPMXBUUVPLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-yl)cyclobutan-1-amine is a chemical compound with the CAS Number: 1782058-56-3 . It has a molecular weight of 149.2 and its IUPAC name is 1-(pyrimidin-2-yl)cyclobutan-1-amine .


Synthesis Analysis

The synthesis of pyrimidine derivatives like 1-(Pyrimidin-2-yl)cyclobutan-1-amine often involves reactions with amidines . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The InChI code for 1-(Pyrimidin-2-yl)cyclobutan-1-amine is 1S/C8H11N3/c9-8(3-1-4-8)7-10-5-2-6-11-7/h2,5-6H,1,3-4,9H2 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .


Physical And Chemical Properties Analysis

1-(Pyrimidin-2-yl)cyclobutan-1-amine is a liquid at room temperature . The compound’s storage temperature is 4 degrees Celsius .

Scientific Research Applications

DNA Repair Mechanisms

Research on cyclobutane pyrimidine dimers, closely related to the query compound, elucidates their critical role in DNA damage and repair mechanisms. These dimers are major DNA photoproducts induced by UV radiation. DNA photolyase, an enzyme that repairs DNA, utilizes visible light energy to break the cyclobutane ring of the dimer, highlighting a significant application in understanding and potentially manipulating DNA repair processes for therapeutic purposes (Sancar, 1994).

Antimicrobial Activity

Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, derived from the base compound, have shown pronounced antimicrobial properties. The study indicated that certain modifications to the pyrimidine ring enhance antimicrobial activity, providing insights into designing new antimicrobial agents (Sirakanyan et al., 2021).

Organic Synthesis and Medicinal Chemistry

The synthesis and evaluation of (S)-1-(heteroaryl)ethan-1-amines, including variants of the query compound, contribute to the development of novel organic molecules with potential pharmacological applications. These compounds serve as building blocks for creating new drugs and exploring their mechanism of action in various diseases (Svete et al., 2015).

Heterocyclic Chemistry

The synthesis of pyrimidine linked pyrazole heterocyclics demonstrates the versatility of pyrimidinyl compounds in forming complex structures with potential for insecticidal and antibacterial applications. This research underlines the importance of pyrimidinyl compounds in developing new pesticides and antibacterial agents, contributing to agricultural and public health sectors (Deohate & Palaspagar, 2020).

Mechanism of Action

While the specific mechanism of action for 1-(Pyrimidin-2-yl)cyclobutan-1-amine is not mentioned in the search results, it’s worth noting that pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The signal word for this compound is “Danger” and it has hazard statements H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-pyrimidin-2-ylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8(3-1-4-8)7-10-5-2-6-11-7/h2,5-6H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWPMXBUUVPLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)cyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.